Tetramethylsuccinic anhydride

Catalog No.
S1927027
CAS No.
35046-68-5
M.F
C8H12O3
M. Wt
156.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylsuccinic anhydride

CAS Number

35046-68-5

Product Name

Tetramethylsuccinic anhydride

IUPAC Name

3,3,4,4-tetramethyloxolane-2,5-dione

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

InChI

InChI=1S/C8H12O3/c1-7(2)5(9)11-6(10)8(7,3)4/h1-4H3

InChI Key

KYZIXHLDWJBHDI-UHFFFAOYSA-N

SMILES

CC1(C(=O)OC(=O)C1(C)C)C

Canonical SMILES

CC1(C(=O)OC(=O)C1(C)C)C

Surface Modification of Cellulose Nanocrystals

Synthesis of Novel Heterocyclic Compounds

Modification of Poly(lactic acid)

    Scientific Field: Polymer Science.

    Application Summary: Succinic anhydride is used in the chemical modification of poly(lactic acid) (PLA) with different monomers.

    Methods of Application: Maleic anhydride (MA) and glycidyl methacrylate (GMA) were grafted separately onto PLA in the presence of peroxide.

    Results: The results showed that the two different monomers modified PLA properties differently.

Homogeneous Modification of Cellulose

Modification of Starch

Synthesis of Thioesters

Tetramethylsuccinic anhydride is a cyclic organic compound with the molecular formula C8H12O3C_8H_{12}O_3. It is recognized as the anhydride of 2,2,3,3-tetramethylsuccinic acid and is also known by its IUPAC name, 3,3,4,4-tetramethyloxolane-2,5-dione. The compound appears as a white crystalline solid with a pungent odor reminiscent of camphor. Its structure consists of a five-membered ring containing two carbonyl groups and is characterized by the presence of four methyl groups attached to the carbon atoms that are not adjacent to the oxygen in the ring .

Typical of acid anhydrides. Key reactions include:

  • Hydrolysis: Reacts readily with water to form 2,2,3,3-tetramethylsuccinic acid:
    (C8H12O3)+H2O(C6H10O4)(C_8H_{12}O_3)+H_2O\rightarrow (C_6H_{10}O_4)
  • Nucleophilic Acyl Substitution: Reacts with alcohols to yield esters and a carboxylic acid:
    (C8H12O3)+ROHROC(O)C(C)(C)(C)(C_8H_{12}O_3)+R-OH\rightarrow R-O-C(O)-C(C)(C)(C)
  • Formation of Amides: When reacted with amines, it produces amides:
    (C8H12O3)+RNH2RNHC(O)C(C)(C)(C)(C_8H_{12}O_3)+R-NH_2\rightarrow R-NH-C(O)-C(C)(C)(C) .

Several compounds share structural similarities with tetramethylsuccinic anhydride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Succinic AnhydrideC4H6O3C_4H_6O_3Simple dicarboxylic acid anhydride; less sterically hindered.
Maleic AnhydrideC4H2O3C_4H_2O_3Unsaturated cyclic anhydride; used in polymer production.
Phthalic AnhydrideC8H4O3C_8H_4O_3Aromatic compound; widely used in plasticizers and dyes.
3,3-Dimethylsuccinic AnhydrideC6H10O3C_6H_{10}O_3Similar structure but fewer methyl groups; different reactivity profile.

Tetramethylsuccinic anhydride is unique due to its high steric hindrance from four methyl groups, which affects its reactivity compared to simpler anhydrides like succinic or maleic anhydrides . This steric hindrance may limit certain types of reactions while enhancing others, making it valuable in specific chemical applications.

XLogP3

1.4

Other CAS

35046-68-5

Dates

Modify: 2023-08-16

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